molecular formula C25H24BrN3O B11536096 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536096
M. Wt: 462.4 g/mol
InChI Key: QBKASLNLFLEENG-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethyl group, and a carbonitrile group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological properties. They may exhibit activity against certain diseases or serve as lead compounds for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for treatment.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications, including materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for research and development.

Properties

Molecular Formula

C25H24BrN3O

Molecular Weight

462.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H24BrN3O/c1-15-5-4-6-18(11-15)29-20-12-25(2,3)13-21(30)23(20)22(19(14-27)24(29)28)16-7-9-17(26)10-8-16/h4-11,22H,12-13,28H2,1-3H3

InChI Key

QBKASLNLFLEENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C

Origin of Product

United States

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